MC-Val-Cit-PAB-MMAF is identified by the CAS number 863971-17-9. It is recognized as a significant component in the development of targeted therapies that utilize the unique properties of ADCs to deliver cytotoxic agents directly to tumor cells. The classification of this compound falls under therapeutic agents designed for oncology, specifically targeting solid tumors through precise delivery mechanisms .
The synthesis of MC-Val-Cit-PAB-MMAF typically involves a multi-step process that can include a one-pot reaction strategy. The synthesis begins with the formation of the Val-Cit-PAB conjugate, which is then linked to MMAF.
The molecular structure of MC-Val-Cit-PAB-MMAF features several key components:
This structural arrangement allows for effective targeting and release mechanisms essential for therapeutic efficacy .
MC-Val-Cit-PAB-MMAF undergoes several critical chemical reactions during its application:
The mechanism of action for MC-Val-Cit-PAB-MMAF involves several steps:
This targeted approach significantly enhances therapeutic efficacy while reducing systemic toxicity compared to conventional chemotherapy methods .
MC-Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:
These properties influence its formulation as an injectable therapeutic agent.
MC-Val-Cit-PAB-MMAF has several significant applications in scientific research and clinical therapy:
The design of MC-Val-Cit-PAB-MMAF exemplifies advancements in targeted therapy strategies aimed at improving patient outcomes while minimizing adverse effects associated with traditional chemotherapeutic agents .
Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F (MC-Val-Cit-PAB-MMAF) is a complete linker-payload construct that enables the assembly of antibody-drug conjugates through defined biochemical conjugation. Its molecular architecture (CAS 863971-17-9; molecular weight 1330.61 g/mol; formula C₆₈H₁₀₃N₁₁O₁₆) integrates distinct functional domains critical for targeted cytotoxicity [1] [6].
Monomethyl Auristatin F (MMAF) is a synthetic pentapeptide analog derived from dolastatin 10, originally isolated from the sea hare Dolabella auricularia. As the cytotoxic payload, MMAF exerts antimitotic effects by binding tubulin at vinca alkaloid sites, inhibiting microtubule polymerization with sub-nanomolar potency (IC₅₀ ~ 10⁻¹¹ M) [4] [7] [10]. Unlike its analog Monomethyl Auristatin E (MMAE), MMAF features a C-terminal phenylalanine residue with a carboxylic acid moiety instead of a methyl ester. This structural modification confers reduced membrane permeability due to the anionic charge at physiological pH, limiting its cytotoxic activity to intracellular compartments and minimizing off-target effects on neighboring cells ("bystander effect") [4] [7].
Table 1: Key Characteristics of Monomethyl Auristatin F Payload
Property | MMAF | MMAE (Comparative Reference) |
---|---|---|
Molecular Weight | 731.88 g/mol | 717.86 g/mol |
C-Terminus | Carboxylic acid | Methyl ester |
Membrane Permeability | Low (charged state) | High (neutral state) |
Bystander Effect | Limited | Significant |
Clinical ADC Examples | Belantamab Mafodotin (Blenrep®) | Brentuximab Vedotin (Adcetris®) |
The Valine-Citrulline (Val-Cit) dipeptide functions as a protease-sensitive cleavage site engineered for lysosomal activation. This linker remains stable in systemic circulation but undergoes selective hydrolysis by cathepsin B—a cysteine protease overexpressed in tumor lysosomes—following antibody-antigen internalization [3] [5] [10]. Cleavage specificity is enhanced by the para-Aminobenzyloxycarbonyl (PAB) self-immolative spacer, which undergoes 1,6-elimination upon Val-Cit scission, releasing free MMAF without residual linker fragments that might compromise cytotoxicity [1] [6]. This mechanism ensures precise payload release within target cells while maintaining plasma stability, reducing off-tumor activation.
The Maleimidocaproyl (MC) moiety enables covalent conjugation between the linker-payload complex and monoclonal antibodies. This group features a maleimide ring reactive toward cysteine sulfhydryl groups (-SH) generated via partial antibody reduction. The six-carbon caproyl spacer (C6 alkyl chain) positions the maleimide distal to the antibody surface, minimizing steric hindrance during conjugation [1] [3] [8]. Bioconjugation typically yields a drug-to-antibody ratio (DAR) of 3.5–4, optimizing therapeutic efficacy while preventing antibody aggregation. The resulting thioether bond provides high stability in circulation, though recent innovations explore next-generation conjugators to prevent maleimide exchange with serum albumin [3] [8].
Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F represents a benchmark protease-cleavable system distinct from non-cleavable linkers and other cleavable strategies. Its performance is evaluated below against key alternatives:
Table 2: Linker-Payload Systems in Clinical Antibody-Drug Conjugates
Linker-Payload | Cleavage Mechanism | Payload Release Form | Bystander Effect | Clinical ADC Examples |
---|---|---|---|---|
MC-Val-Cit-PAB-MMAF | Protease (cathepsin B) | Free MMAF | Limited | Belantamab Mafodotin (Blenrep®) |
MC-Val-Cit-PAB-MMAE | Protease (cathepsin B) | Free MMAE | Significant | Polatuzumab Vedotin (Polivy®) |
MCC-DM1 | Non-cleavable (lysosomal degradation) | Lysine-MCC-DM1 | Absent | Trastuzumab Emtansine (Kadcyla®) |
Acid-Labile Hydrazone | pH-sensitive (lysosomal pH 4.5) | Hydrazone hydrolysis | Moderate | Gemtuzumab Ozogamicin (Mylotarg®) |
Versus Non-Cleavable Linkers: Systems like Maleimidomethylcyclohexane-1-Carboxylate (MCC) in Trastuzumab Emtansine require complete antibody degradation in lysosomes to release the payload (e.g., Lysine-MCC-DM1). This eliminates bystander killing but restricts activity to cells with high antigen expression and efficient internalization [2] [10]. In contrast, Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F enables direct payload release via enzymatic cleavage, enhancing potency in heterogeneous tumors.
Versus Other Cleavable Systems: Acid-labile hydrazone linkers (e.g., Gemtuzumab Ozogamicin) exhibit lower plasma stability than Valine-Citrulline due to premature hydrolysis at physiological pH [2] [10]. Disulfide-based linkers (e.g., Maytansinoid conjugates) are susceptible to plasma reductases. The Valine-Citrulline dipeptide balances stability and tumor-selective activation, though linker optimization continues to address cathepsin B heterogeneity across cancers [4] [10].
Payload Differentiation: Monomethyl Auristatin F-based conjugates demonstrate reduced neurotoxicity compared to Monomethyl Auristatin E systems (e.g., Brentuximab Vedotin), attributed to MMAF's limited tissue diffusion. However, this restricts efficacy against tumors with lower antigen density [4] [7]. Novel MMAF analogs with modified P1/P5 subunits aim to enhance tubulin binding while retaining charge characteristics [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: